molecular formula C18H23N3O B6902899 N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide

N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide

Cat. No.: B6902899
M. Wt: 297.4 g/mol
InChI Key: QZTVSTIHRCTJLO-UHFFFAOYSA-N
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Description

N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a cyclopentyl group, a phenylethyl group, and a pyrazolyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as hydrazine and a 1,3-diketone, to form the pyrazole ring.

    Attachment of the acetamide group: This could be achieved through an acylation reaction using acetic anhydride or acetyl chloride.

    Introduction of the cyclopentyl and phenylethyl groups: These groups could be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-3-yl)acetamide
  • N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-4-yl)acetamide

Uniqueness

N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide may exhibit unique properties due to the specific positioning of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(2-cyclopentyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(13-16-10-11-19-21-16)20-17(12-14-6-4-5-7-14)15-8-2-1-3-9-15/h1-3,8-11,14,17H,4-7,12-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTVSTIHRCTJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C2=CC=CC=C2)NC(=O)CC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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